molecular formula C8H14ClNO3S B13642453 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione

4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B13642453
M. Wt: 239.72 g/mol
InChI Key: RXGXLFGLSPEJKJ-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound that contains a thiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroacetyl group and the thiazepane ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione typically involves the reaction of a thiazepane derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which is less common compared to other heterocyclic compounds.

Properties

Molecular Formula

C8H14ClNO3S

Molecular Weight

239.72 g/mol

IUPAC Name

2-chloro-1-(3-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone

InChI

InChI=1S/C8H14ClNO3S/c1-7-6-14(12,13)4-2-3-10(7)8(11)5-9/h7H,2-6H2,1H3

InChI Key

RXGXLFGLSPEJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCCN1C(=O)CCl

Origin of Product

United States

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